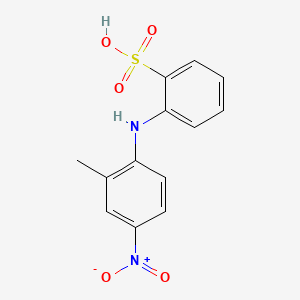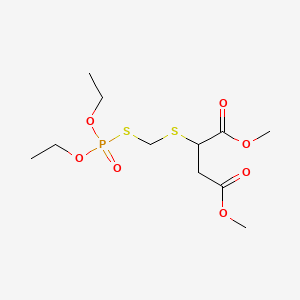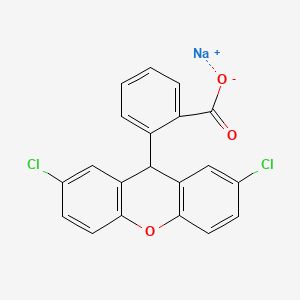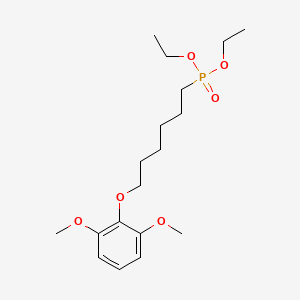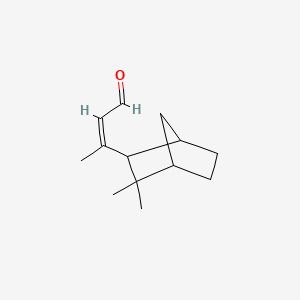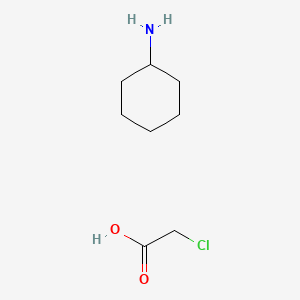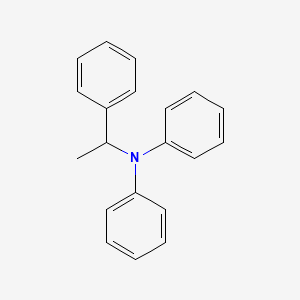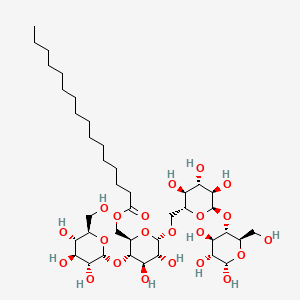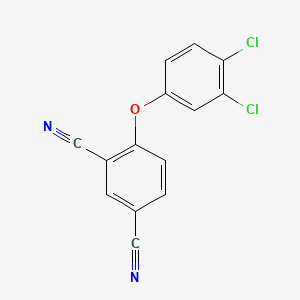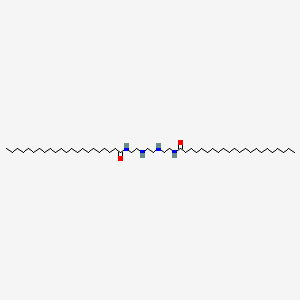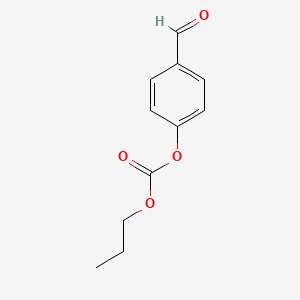
Carbonic acid, 4-formylphenyl propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, 4-formylphenyl propyl ester is an organic compound with the molecular formula C11H12O4 It is an ester derivative of carbonic acid and is characterized by the presence of a 4-formylphenyl group attached to the propyl ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 4-formylphenyl propyl ester typically involves the esterification of carbonic acid with 4-formylphenol and propanol. The reaction is usually carried out in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction scheme is as follows:
Carbonic acid+4-formylphenol+Propanol→Carbonic acid, 4-formylphenyl propyl ester+Water
The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The ester is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the esterification process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, 4-formylphenyl propyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acid in the presence of water and an acid or base catalyst.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Hydrolysis: 4-formylphenol and propanol.
Reduction: 4-hydroxyphenyl propyl ester.
Oxidation: 4-carboxyphenyl propyl ester.
Aplicaciones Científicas De Investigación
Carbonic acid, 4-formylphenyl propyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of carbonic acid, 4-formylphenyl propyl ester involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis to release the parent alcohol and acid. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Carbonic acid, propargyl phenyl ester
- Carbonic acid, methyl phenyl ester
- Carbonic acid, ethyl phenyl ester
Uniqueness
Carbonic acid, 4-formylphenyl propyl ester is unique due to the presence of the formyl group, which imparts distinct reactivity and potential applications compared to other esters of carbonic acid. The formyl group allows for additional chemical modifications and interactions, making this compound versatile for various research and industrial applications.
Propiedades
Número CAS |
50262-55-0 |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
(4-formylphenyl) propyl carbonate |
InChI |
InChI=1S/C11H12O4/c1-2-7-14-11(13)15-10-5-3-9(8-12)4-6-10/h3-6,8H,2,7H2,1H3 |
Clave InChI |
KMBHHVRNNCMBLK-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)OC1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


